Imino(methyl)(3-methylbutyl)-lambda6-sulfanone

Catalog No.
S13737842
CAS No.
M.F
C6H15NOS
M. Wt
149.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone

Product Name

Imino(methyl)(3-methylbutyl)-lambda6-sulfanone

IUPAC Name

imino-methyl-(3-methylbutyl)-oxo-λ6-sulfane

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

InChI

InChI=1S/C6H15NOS/c1-6(2)4-5-9(3,7)8/h6-7H,4-5H2,1-3H3

InChI Key

ATUUNGHCHRKUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=N)(=O)C

Imino(methyl)(3-methylbutyl)-lambda6-sulfanone, with the CAS number 121034-26-2, is a sulfanone compound characterized by its unique structure that includes an imino group and a methyl-substituted branched alkyl chain. The molecular formula of this compound is C₆H₁₅NOS, and it has a molecular weight of 149.26 g/mol. The compound's structure features a sulfur atom bonded to an oxygen atom (sulfanone), along with an imino group attached to a methyl and a 3-methylbutyl group, contributing to its chemical properties and potential reactivity .

Typical of sulfanones and imines. These may include:

  • Nucleophilic Addition: The imino group can react with nucleophiles, leading to the formation of new compounds.
  • Oxidation: The sulfur atom can undergo oxidation, potentially forming sulfoxides or sulfones depending on the reaction conditions.
  • Hydrolysis: In the presence of water, the compound may hydrolyze, affecting its stability and reactivity.

The specific reaction pathways depend on the conditions such as pH, temperature, and the presence of catalysts .

The synthesis of imino(methyl)(3-methylbutyl)-lambda6-sulfanone can involve several approaches:

  • Condensation Reactions: This method typically involves reacting an appropriate amine with a sulfonyl chloride or sulfonamide under controlled conditions to form the desired imino compound.
  • Functional Group Modification: Starting from simpler sulfanones, functional groups can be modified through substitution reactions to introduce the methyl and 3-methylbutyl groups.
  • Multistep Synthesis: A more complex approach may involve multiple synthetic steps, including protection-deprotection strategies and coupling reactions to construct the final product .

Imino(methyl)(3-methylbutyl)-lambda6-sulfanone has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemistry: Compounds like this could be explored for their efficacy as pesticides or herbicides.
  • Material Science: Its unique chemical properties may find applications in developing new materials or additives .

Interaction studies of imino(methyl)(3-methylbutyl)-lambda6-sulfanone focus on understanding how this compound interacts with biological targets:

  • Enzyme Inhibition Assays: Investigating its ability to inhibit specific enzymes could reveal its potential therapeutic uses.
  • Binding Affinity Studies: Analyzing how well it binds to various receptors or proteins can provide insights into its mechanism of action.
  • Toxicological Assessments: Understanding its safety profile through interaction studies is crucial for any pharmaceutical application .

Imino(methyl)(3-methylbutyl)-lambda6-sulfanone shares similarities with several other compounds in the sulfanone class. Here are some comparable compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
Cyclopropyl(imino)(3-methylbutyl)-lambda6-sulfanone2059949-41-4C₈H₁₇NOSContains a cyclopropyl group instead of methyl
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone2059942-22-0C₁₀H₂₁NOSFeatures a cyclopentyl group, increasing steric hindrance
(3-bromophenyl)(imino)methyl-lambda6-sulfanone1789700-09-9C₉H₈BrNOSContains a bromophenyl group, enhancing electrophilic character

These compounds highlight the structural diversity within the sulfanone family while showcasing unique functional groups that may influence their reactivity and biological activity compared to imino(methyl)(3-methylbutyl)-lambda6-sulfanone .

Imino(methyl)(3-methylbutyl)-lambda6-sulfanone belongs to the sulfanone class of organosulfur compounds, defined by the presence of a sulfonyl ($$ \text{R-SO}_2-\text{R}' $$) functional group. Unlike conventional sulfones, this molecule incorporates an imino group ($$ \text{=N-} $$) directly bonded to the sulfur atom, resulting in the structural formula $$ \text{O=S(CCC(C)C)(C)=N} $$ as depicted by its SMILES notation. The systematic IUPAC name reflects its branched alkyl substituents and sulfur coordination: N-methyl-3-methylbutylsulfonamide-1λ6-sulfanone.

Table 1: Key physicochemical properties of Imino(methyl)(3-methylbutyl)-lambda6-sulfanone

PropertyValueSource
CAS No.121034-26-2
Molecular Formula$$ \text{C}6\text{H}{15}\text{NOS} $$
Molecular Weight149.25 g/mol
SMILESO=S(CCC(C)C)(C)=N
Sulfur Oxidation State+6 (λ6)

The compound’s classification bridges sulfonamides and sulfones, with the imino group introducing nucleophilic reactivity atypical of traditional sulfones. This hybrid structure expands its utility in synthetic pathways requiring both electrophilic sulfur centers and nitrogen-based coordination sites.

Historical Context of Sulfanone Derivatives in Organosulfur Chemistry

Sulfanone derivatives have played pivotal roles in industrial and pharmaceutical chemistry since the mid-20th century. Early developments focused on sulfolane (tetramethylene sulfone), a solvent synthesized via sulfur dioxide cycloaddition with butadiene, which revolutionized hydrocarbon purification processes. The discovery of sulfolane’s polar aprotic properties highlighted sulfones’ ability to stabilize charged intermediates, spurring interest in functionalized derivatives.

In medicinal chemistry, buthionine sulfoximine emerged as a landmark sulfanone derivative, demonstrating irreversible inhibition of γ-glutamylcysteine synthetase and glutathione depletion in cancer cells. This mechanistic insight validated sulfanones as modulators of cellular redox pathways, inspiring drug discovery efforts targeting oxidative stress-related diseases. The structural flexibility of sulfanones—exemplified by imino(methyl)(3-methylbutyl)-lambda6-sulfanone—enables fine-tuning of electronic and steric properties, critical for optimizing pharmacokinetic profiles.

Significance of Lambda Notation in Sulfur Oxidation State Specification

The lambda convention ($$ \lambda $$) provides a systematic method for denoting sulfur’s oxidation state and coordination geometry. In imino(methyl)(3-methylbutyl)-lambda6-sulfanone, the λ6 designation indicates a hexavalent sulfur atom bonded to two oxygen atoms (as sulfonyl), one imino nitrogen, and two carbon centers. This contrasts with tetravalent sulfur (λ4) in sulfoxides or divalent sulfur (λ2) in thioethers.

Sulfur’s oxidation state in this compound is +6, calculated as follows: Each double-bonded oxygen contributes -2, the imino nitrogen (assuming a neutral charge) contributes 0, and the two carbon groups contribute -1 each. Thus, $$ \text{S} + 2(-2) + 0 + 2(-1) = 0 \rightarrow \text{S} = +6 $$. The λ6 notation avoids ambiguity inherent in traditional oxidation state descriptors, particularly in organosulfur compounds with complex bonding networks. This precision is vital for predicting reactivity, such as nucleophilic substitutions at the sulfur center or participation in redox cycles.

The adoption of lambda notation aligns with IUPAC recommendations for specifying hypervalent elements, ensuring clarity in structural communication across chemical disciplines. For imino(methyl)(3-methylbutyl)-lambda6-sulfanone, this formalism underscores its potential as a scaffold for designing catalysts or therapeutic agents where sulfur’s electronic environment dictates function.

PrecursorReagentStoichiometric RatioYield RangeReference Conditions
3-Methylbutyl methyl sulfideChlorine/Oxaziridine1.0 : 1.278%Mild conditions, copper catalyst
3-Methylbutanethiol + isopropylamineCondensation agents1.0 : 1.0 : catalytic49-80%Controlled pH, ambient temp
Diphenyl sulfoneOrganolithium reagents1.0 : 2.2 equiv CuCl66%Room temperature, MeTHF
Thioether (general)Ammonium carbonate + PIDA1.0 : 4.6 : 3.079-94%Room temperature, 1h
Sulfinic acid saltsAlkylating agents1.0 : 2.045-96%Various temperatures

The most effective stoichiometric approach employs 3-methylbutyl methyl sulfide with chlorine or oxaziridine derivatives in a 1.0:1.2 molar ratio, achieving yields up to 78% under mild reaction conditions [1]. This methodology benefits from the use of copper catalysts that facilitate carbon-nitrogen bond formation through transmetalation mechanisms [1] [8].

Mechanistic Considerations in Precursor Design

The choice of precursor systems directly influences the mechanistic pathway and subsequent product distribution [2] [9]. Sulfoximine formation typically proceeds through either oxidation followed by imination or the reverse sequence of imination followed by oxidation [2]. The 3-methylbutyl substituent provides optimal steric hindrance that favors the formation of the desired lambda6 configuration while minimizing competing side reactions [1] [3].

Recent advances in precursor optimization have focused on the development of one-pot synthetic sequences that eliminate the need for isolation of intermediate species [5] [9]. These approaches utilize carefully controlled stoichiometric ratios that maintain reactive species concentrations within optimal ranges throughout the transformation sequence [4] [6].

Catalytic Pathways in Sulfanone Formation

Transition Metal-Catalyzed Approaches

The formation of Imino(methyl)(3-methylbutyl)-lambda6-sulfanone proceeds most efficiently through transition metal-catalyzed pathways that activate both the sulfur center and the nitrogen-containing reagents [10] [8]. Copper-based catalytic systems have emerged as the most versatile approach, utilizing copper(I) complexes with diamine ligands to facilitate carbon-nitrogen bond formation through transmetalation mechanisms [1] [8].

Rhodium complexes, particularly rhodium(II) acetate, provide highly effective catalytic pathways for nitrene transfer reactions that install the imino functionality [5] [9]. These systems operate through the formation of rhodium-nitrenoid intermediates that display exceptional reactivity toward sulfide and sulfoxide substrates [2] [9]. Reaction yields typically range from 72% to 96% depending on substrate electronic properties and reaction conditions [5].

Advanced Catalytic Systems

Iron-based catalysts represent an economically attractive alternative for sulfanone synthesis, operating through oxidative coupling mechanisms that tolerate a broad range of functional groups [11] [12]. These systems require elevated temperatures ranging from 80°C to 150°C but provide good yields for substrates that are challenging with other catalytic approaches [11] [12].

Table 2: Catalytic Pathways in Sulfanone Formation

Catalyst SystemMechanismTemperature RangeYield PerformanceSubstrate Scope
Copper(I) with diamine ligandC-N bond formation via transmetalationRoom temperature to 80°CUp to 78%Broad alkyl chains
Rhodium complexes (Rh₂(OAc)₄)Nitrene transfer reaction40-100°C72-96%Sulfides and sulfoxides
Iron-based catalystsOxidative coupling80-150°C53-83%Limited to specific substrates
Manganese pincer complexesMetal-ligand cooperation70°CGood selectivityα-alkylation reactions
Silver nitrate systemsIminoiodinane activationAmbientModerate yieldsVarious sulfonyl compounds

Manganese pincer complexes have demonstrated remarkable selectivity in alpha-alkylation reactions involving sulfone substrates [7]. These systems operate through metal-ligand cooperation mechanisms that enable precise control over regioselectivity and stereochemistry [7]. The catalytic cycle involves formation of alkoxy manganese intermediates followed by beta-hydrogen elimination and subsequent hydrogenation steps [7].

Emerging Catalytic Technologies

Recent developments in catalytic sulfanone synthesis have focused on sustainable approaches that minimize environmental impact while maintaining high efficiency [13]. Strontium-manganese oxide perovskite catalysts modified through oxygen defect engineering represent a breakthrough in selective sulfide oxidation [13]. These systems achieve near-perfect selectivity at temperatures as low as 30°C through controlled oxygen vacancy formation [13].

Photoredox catalysis using ruthenium complexes under visible light irradiation provides mild reaction conditions for sulfanone formation [9]. These systems generate reactive nitrenoid species through light-activated processes that proceed at ambient temperature with excellent functional group tolerance [9].

Solvent Systems and Temperature Optimization

Solvent Selection Principles

The choice of solvent system profoundly influences both reaction kinetics and product selectivity in sulfanone synthesis [14] [15]. Polar protic solvents such as methanol provide optimal solvation for ionic intermediates while maintaining compatibility with organometallic catalysts [16]. Methanol at 0.2 molar concentration enables complete reactions within one hour while achieving high yields with excellent functional group tolerance [16].

Tetrahydrofuran represents the preferred solvent for organolithium-mediated transformations due to its ability to stabilize carbanion intermediates [6]. Room temperature reactions in tetrahydrofuran proceed to completion in less than one minute, with resulting solutions remaining stable for extended periods [6]. This solvent system proves particularly effective for reactions requiring strictly anhydrous conditions [6].

Temperature Optimization Strategies

Systematic temperature optimization studies have revealed optimal thermal conditions for each synthetic pathway [14] [17]. Low-temperature approaches utilizing ambient conditions provide excellent selectivity for thermally sensitive substrates while minimizing unwanted side reactions [16]. Elevated temperature protocols at 70°C to 100°C enhance reaction rates for challenging substrates but require careful monitoring to prevent decomposition [5] [18].

Table 3: Solvent Systems and Temperature Optimization

Solvent SystemOptimal TemperatureReaction TimeYield OptimizationSpecial Considerations
Methanol (MeOH)0.2 M concentration, RT1 hourHigh yields with good toleranceGood functional group tolerance
Tetrahydrofuran (MeTHF)Room temperature to refluxLess than 1 min to 2.5 hComplete reaction in short timeStable solutions at RT
Dimethyl sulfoxide (DMSO)100°C5.78 hoursMaximized at 61.24%Optimal for maximizing yield
Toluene70°C24 hoursGood yields under mild conditionsRequires inert atmosphere
AcetonitrileRoom temperatureVariableModerate to excellentCan serve as cyanation source

Dimethyl sulfoxide emerges as the optimal solvent for yield maximization strategies, achieving 61.24% yield under optimized conditions of 100°C for 5.78 hours [18]. These parameters represent the result of systematic optimization studies using response surface methodology [18].

Advanced Solvent Engineering

Multicomponent solvent systems offer enhanced performance through synergistic effects between different solvent components [15]. Sulfolane-amine-methanol mixtures provide low viscosity characteristics while maintaining high solubility for organosulfur compounds [15]. These systems enable precise control over reaction parameters through adjustment of individual component ratios [15].

Ionic liquid solvents represent an emerging approach for sustainable sulfanone synthesis [19]. These systems provide excellent thermal stability and enable catalyst recycling while minimizing volatile organic compound emissions [19]. Temperature optimization in ionic liquid systems typically requires higher thermal input but provides superior selectivity profiles [19].

Purification Techniques and Yield Maximization

Crystallization-Based Purification Methods

Crystallization techniques provide the most reliable approach for obtaining high-purity Imino(methyl)(3-methylbutyl)-lambda6-sulfanone [20]. The temperature-dependent solubility characteristics of sulfanone compounds enable effective purification through controlled cooling crystallization [20]. This approach typically achieves 85% to 95% yield recovery while producing crystals of exceptional purity suitable for analytical characterization [20].

The crystallization process requires careful selection of appropriate solvents that exhibit high solubility for the target compound at elevated temperatures but low solubility at reduced temperatures [20]. Optimal crystallization solvents should not react with the sulfanone compound and must be easily removable after the purification process [20]. The cooling rate represents a critical parameter, with slow cooling rates favoring the formation of large, well-formed crystals that facilitate subsequent handling and analysis [20].

Advanced Separation Techniques

Recrystallization procedures enable the achievement of ultra-pure compounds through multiple dissolution and cooling cycles [20]. This technique proves particularly valuable for pharmaceutical applications where exceptionally high purity standards must be met [20]. Typical yield recovery ranges from 80% to 90% while achieving purity levels that exceed those obtainable through single crystallization procedures [20].

Table 4: Purification Techniques and Yield Maximization

Purification MethodPrincipleTypical Yield RecoveryPurity AchievedApplication Notes
Crystallization (cooling method)Temperature-dependent solubility85-95%High purity crystalsCost-effective, simple equipment
RecrystallizationDissolution and slow cooling80-90% (ultra-pure)Ultra-pure compoundsMultiple cycles for highest purity
Column chromatographyDifferential adsorption70-90%Good separation50-100% EtOAc in hexanes gradient
Reverse-phase HPLCHydrophobic interactions60-85%High resolution13-50% MeCN in 0.05% aq. NH₄OH
Washing with solventsSelective dissolution90-98%Removal of impuritiesSmall solvent volumes required

Column chromatography using gradient elution with ethyl acetate in hexanes provides excellent separation of sulfanone products from synthetic impurities [16]. Typical gradient conditions employ 50% to 100% ethyl acetate concentrations to achieve optimal resolution while maintaining reasonable analysis times [16]. This technique proves particularly effective for complex reaction mixtures containing multiple sulfur-containing species [16].

Yield Optimization Strategies

Systematic yield optimization requires careful attention to multiple experimental parameters that influence both reaction efficiency and product recovery [21] [18]. Catalyst loading optimization studies have demonstrated that reducing catalyst concentrations to 0.01-0.05 mol% can achieve turnover numbers exceeding 3500 while maintaining excellent selectivity [21]. These conditions represent optimal balance between economic considerations and synthetic efficiency [21].

Table 5: Yield Maximization Strategies

StrategyImplementationYield ImpactTypical Improvement
Catalyst loading optimization0.01-0.05 mol% catalyst loadingTON up to 350015-25% yield increase
Temperature controlGradual heating and cooling ratesLarge, well-formed crystals10-20% better product quality
Reaction time extensionExtended reaction times (up to 3 days)Full conversion achieved20-30% higher conversion
Precursor purityHigh-purity starting materialsReduced side reactions5-15% purity improvement
Atmosphere controlInert gas atmospherePrevention of oxidative degradation10-25% yield preservation
Concentration effectsOptimized molarity (0.2-0.5 M)Balanced reaction kinetics10-20% efficiency gain

Temperature control strategies involving gradual heating and cooling rates significantly improve crystal quality and overall product recovery [20]. These approaches enable the formation of large, well-formed crystals that facilitate purification while minimizing mechanical losses during handling procedures [20]. Typical improvements in product quality range from 10% to 20% compared to rapid thermal cycling approaches [20].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of sulfoximines. While specific crystallographic data for imino(methyl)(3-methylbutyl)-lambda6-sulfanone is not extensively documented in the literature, comparative analysis with structurally related sulfoximines provides valuable insights into its expected structural parameters [1].

The compound adopts a tetrahedral coordination geometry around the sulfur center, characteristic of lambda6-sulfanones. X-ray crystallography data for analogous sulfoximines, such as ((1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)imino)(methyl)(phenyl)-λ⁶-sulfanone, reveal planar sulfoximine cores with sulfur-nitrogen bond lengths of approximately 1.45 Å and sulfur-carbon bond lengths of approximately 1.42 Å [1]. These structural features are critical for understanding intermolecular interactions in catalysis and supramolecular assemblies.

The crystallographic parameters for sulfoximines typically exhibit monoclinic or triclinic crystal systems with space groups such as P21/c or P-1. Unit cell dimensions generally range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis, with unit cell volumes between 1200-2500 ų. The molecular packing efficiency, reflected in densities of 1.3-1.6 g/cm³, indicates effective space utilization within the crystal lattice [2].

PropertyValueSignificance
Crystal SystemMonoclinic/TriclinicDefines crystal lattice
Space GroupP21/c, P-1Symmetry operations
Unit Cell Volume (ų)1200-2500Unit cell size
Density (g/cm³)1.3-1.6Packing efficiency
Temperature (K)100-298Data collection condition

The tetrahedral arrangement around the sulfur center features bond angles that deviate from the ideal tetrahedral angle of 109.5°. The C-S-C bond angle typically ranges from 97-102°, while the N-S-O bond angle spans 108-112°. These deviations reflect the electronic and steric influences of the substituents attached to the sulfur atom [3] [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance studies of imino(methyl)(3-methylbutyl)-lambda6-sulfanone reveal characteristic splitting patterns in the proton nuclear magnetic resonance spectrum. Split signals in the δ 2.5–3.5 ppm range correspond to diastereotopic protons near the sulfanone group, a phenomenon commonly observed in sulfoximines due to the presence of a stereogenic sulfur center [5]. These findings suggest similar splitting patterns necessitating chiral chromatography or crystallization for enantiomer isolation.

Carbon-13 nuclear magnetic resonance spectroscopy displays aliphatic carbon signals in the δ 15-50 ppm range, consistent with the branched 3-methylbutyl chain and methyl substituents. The carbon atom directly bonded to sulfur typically appears further downfield due to the deshielding effect of the electronegative sulfur atom [7].

Nitrogen-15 nuclear magnetic resonance spectroscopy, when employed, shows characteristic sulfoximine nitrogen chemical shifts in the δ -300 to -400 ppm range. This significant upfield shift reflects the unique electronic environment of the nitrogen atom in the sulfoximine functional group [8].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals distinctive vibrational modes characteristic of the sulfoximine functional group. The sulfur-oxygen double bond stretch appears in the 1050-1200 cm⁻¹ region, while the sulfur-nitrogen double bond stretch is observed at higher frequencies, typically 1200-1300 cm⁻¹. These assignments are consistent with the formal double bond character of both the S=O and S=N bonds in sulfoximines [3] .

Alkyl carbon-hydrogen stretching vibrations appear in the expected 2800-3000 cm⁻¹ region, corresponding to the methyl and 3-methylbutyl substituents. The presence of the imino nitrogen-hydrogen stretch, when observable, typically appears around 3200-3400 cm⁻¹, though this band may be weak or absent depending on hydrogen bonding interactions [9].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic measurements of sulfoximines typically reveal absorption maxima in the 200-300 nm range, attributed to n→π* electronic transitions involving the sulfur and nitrogen lone pairs. The electronic transitions reflect the unique electronic structure of the sulfoximine chromophore, with the λmax values dependent on the substituent electronic properties [10].

TechniqueExpected Range/AssignmentNotes
NMR (¹H)δ 2.5-3.5 ppm (diastereotopic protons)Split signals due to diastereomers
NMR (¹³C)δ 15-50 ppm (alkyl carbons)Aliphatic carbon signals
NMR (¹⁵N)δ -300 to -400 ppm (sulfoximine nitrogen)Characteristic sulfoximine N chemical shift
IR (S=O stretch)1050-1200 cm⁻¹Sulfur-oxygen double bond
IR (S=N stretch)1200-1300 cm⁻¹Sulfur-nitrogen double bond
UV-Vis (λmax)200-300 nmn→π* transitions

Computational Chemistry Modeling (Density Functional Theory Calculations)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of imino(methyl)(3-methylbutyl)-lambda6-sulfanone. Computational studies employing the B3LYP functional with 6-31G(d,p) basis sets typically reveal molecular properties consistent with experimental observations [10] [11].

The calculated molecular geometry demonstrates the tetrahedral coordination around the sulfur center, with bond lengths and angles in good agreement with crystallographic data. The sulfur-nitrogen bond length calculated through density functional theory ranges from 1.45-1.50 Å, while the sulfur-oxygen bond length spans 1.42-1.45 Å. These values align well with experimental measurements from related sulfoximines [3] [4].

Electronic Properties

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the compound's electronic reactivity. Typical highest occupied molecular orbital energies range from -7.2 to -8.5 eV, while lowest unoccupied molecular orbital energies span -1.5 to -2.8 eV, resulting in energy gaps of 4.5-6.0 eV. This substantial energy gap indicates relative electronic stability [11].

The dipole moment, calculated to be in the 3.5-4.5 Debye range, reflects the polar nature of the sulfoximine functional group. This polarity arises from the formal charges on the sulfur, oxygen, and nitrogen atoms within the lambda6-sulfanone moiety [10].

Reactivity Descriptors

Chemical hardness values typically range from 2.2-3.0 eV, indicating moderate resistance to charge transfer. Conversely, chemical softness values of 0.33-0.45 eV⁻¹ suggest a moderate tendency to accept electrons. The electrophilicity index, ranging from 2.0-3.5, provides a measure of the compound's electrophilic reactivity [11].

PropertyTypical Values (B3LYP/6-31G(d,p))Notes
Dipole Moment (Debye)3.5-4.5Molecular polarity indicator
HOMO Energy (eV)-7.2 to -8.5Highest occupied molecular orbital
LUMO Energy (eV)-1.5 to -2.8Lowest unoccupied molecular orbital
Energy Gap (eV)4.5-6.0Electronic excitation energy
Chemical Hardness (eV)2.2-3.0Resistance to charge transfer
Electrophilicity Index2.0-3.5Electrophilic reactivity

Comparative Analysis with Related Sulfilimines

The structural comparison of imino(methyl)(3-methylbutyl)-lambda6-sulfanone with related sulfilimines reveals important structural-activity relationships. The distinction between sulfoximines and sulfilimines lies primarily in the oxidation state of the sulfur center and the resulting coordination geometry [3] [8].

Structural Distinctions

Sulfoximines exhibit tetrahedral coordination around the sulfur center with formal double bonds to both oxygen and nitrogen atoms. In contrast, sulfilimines display trigonal pyramidal geometry around sulfur, with the sulfur atom surrounded by two substituents, a nitrogen atom, and a lone electron pair [3]. This fundamental difference results in distinct chemical and physical properties.

The sulfur-nitrogen bond length in sulfilimines ranges from 1.610 Å to 1.669 Å, significantly longer than the corresponding bonds in sulfoximines (1.45-1.50 Å) [12]. This difference reflects the reduced bond order in sulfilimines compared to the formal double bond character in sulfoximines.

Electronic Structure Differences

The electronic structure of sulfilimines differs substantially from sulfoximines due to the absence of the sulfur-oxygen double bond. Nuclear magnetic resonance studies indicate that the sulfur-nitrogen bond in sulfilimines exhibits characteristics intermediate between single and double bonds, contrasting with the pronounced double bond character in sulfoximines [8] [13].

The configurational stability also differs markedly between the two classes. While sulfoximines demonstrate high configurational stability at ambient temperature, sulfilimines undergo racemization at elevated temperatures (approximately 100°C) through pyramidal inversion [3].

Comparative Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesSteric Effects
Imino(methyl)(3-methylbutyl)-lambda6-sulfanoneC₆H₁₅NOS149.26Branched alkyl chainModerate
Imino(methyl)(phenyl)-lambda6-sulfanoneC₇H₉NOS155.22Aromatic ringLow
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanoneC₆H₁₄N₂OS162.08Heterocyclic ringHigh
Cyclobutyl(imino)methyl-lambda6-sulfanoneC₅H₁₁NOS133.21Cyclic alkyl substituentHigh
Imino(methyl)(oxan-4-yl)-lambda6-sulfanoneC₆H₁₃NO₂S163.24Oxygen-containing ringModerate

The 3-methylbutyl substituent in the target compound introduces moderate steric effects compared to the high steric hindrance observed in cyclic systems like piperidin-4-yl derivatives. This intermediate steric profile influences both the reactivity and the conformational preferences of the molecule [7].

Bond Length and Angle Comparisons

Comparative analysis of bond parameters reveals consistent trends across the sulfoximine family. The sulfur-carbon bond lengths remain relatively constant across different substituents, typically ranging from 1.775-1.838 Å [2]. However, subtle variations occur based on the electronic and steric properties of the substituents.

Structural ParameterImino(methyl)(3-methylbutyl)-lambda6-sulfanoneRelated Sulfoximines (Literature)
S-N Bond Length (Å)~1.45-1.501.482-1.498
S-O Bond Length (Å)~1.42-1.451.42-1.50
S-C Bond Length (Å)~1.78-1.821.775-1.838
N-S-O Bond Angle (°)~108-112108-115
C-S-C Bond Angle (°)~97-10296-102

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

149.08743528 g/mol

Monoisotopic Mass

149.08743528 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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